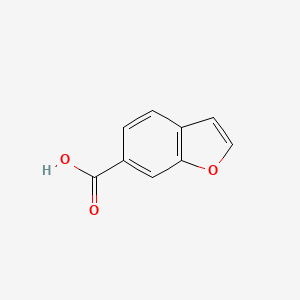

Benzofuran-6-carboxylic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDHGRQELZPGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591395 | |

| Record name | 1-Benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77095-51-3 | |

| Record name | 1-Benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Benzofurancarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5U4E8V7RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Benzofuran-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-6-carboxylic acid, a heterocyclic compound with the molecular formula C₉H₆O₃, is a significant building block in medicinal chemistry and organic synthesis. Its rigid benzofuran (B130515) core, coupled with the reactive carboxylic acid moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures. Notably, it is a key intermediate in the production of the drug Lifitegrast, which is used for the treatment of dry eye disease.[1][2] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological activities of this compound, tailored for a scientific audience.

Fundamental Properties

The core physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆O₃ | [3][4] |

| Molecular Weight | 162.14 g/mol | [3][4] |

| Appearance | Dark yellow to very dark yellow solid | [2] |

| Melting Point | >182 °C (decomposes) | [2] |

| Boiling Point | 325.6 ± 15.0 °C (Predicted) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [5] |

| pKa | 4.02 ± 0.30 (Predicted) | [5] |

| CAS Number | 77095-51-3 | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~12-13 | Singlet | -COOH |

| ~7.0-8.0 | Multiplet | Aromatic protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~170-180 | -COOH |

| ~110-160 | Aromatic carbons |

FT-IR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 | O-H (Carboxylic acid) |

| 1680-1710 | C=O (Carboxylic acid) |

| 1500-1600 | C=C (Aromatic) |

| 1000-1300 | C-O |

MS (Mass Spectrometry)

| m/z Value | Interpretation |

| 162.03 | [M]⁺ (Molecular ion) |

| 145 | [M-OH]⁺ |

| 117 | [M-COOH]⁺ |

Synthesis Protocol

A notable and environmentally conscious synthesis of this compound has been reported, which avoids the use of transition metals and cryogenic temperatures. This three-step protocol offers a scalable and sustainable route to this important intermediate.[1]

Experimental Protocol: Transition-Metal-Free Synthesis

-

Step 1: Synthesis of (Z)-3-(dimethylamino)-1-(3-hydroxy-4-((trimethylsilyl)ethynyl)phenyl)prop-2-en-1-one: A mixture of 3-hydroxy-4-((trimethylsilyl)ethynyl)benzaldehyde, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a suitable solvent is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 2: Cyclization to form Methyl Benzofuran-6-carboxylate: The product from Step 1 is dissolved in a suitable solvent, and a base (e.g., potassium carbonate) is added. The mixture is heated to facilitate the intramolecular cyclization. After the reaction is complete, the mixture is worked up by extraction and purified to give methyl benzofuran-6-carboxylate.

-

Step 3: Hydrolysis to this compound: The methyl ester from Step 2 is hydrolyzed using a base (e.g., sodium hydroxide) in a mixture of water and an organic solvent (e.g., methanol). The reaction mixture is heated until the hydrolysis is complete. The solution is then acidified to precipitate the product, this compound, which is collected by filtration, washed, and dried.

Below is a DOT script for a Graphviz diagram illustrating this synthetic workflow.

Biological Activity

This compound and its derivatives have been reported to possess several interesting biological activities.

Antimicrobial Activity

The benzofuran scaffold is a common motif in compounds exhibiting antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound against common bacterial or fungal strains are not widely reported, related benzofuran derivatives have shown activity. For example, certain 2-salicyloylbenzofuran derivatives bearing a carboxylic acid group have demonstrated MIC values in the range of 0.06–0.55 mM against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is typically employed to determine the MIC of a compound.

-

Preparation of Compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following DOT script illustrates the general workflow for MIC determination.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Preparation of Test Compound Solutions: Serial dilutions of this compound are prepared.

-

Reaction Mixture: The DPPH solution is mixed with the test compound solutions in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

The general workflow for a DPPH assay is depicted in the following Graphviz diagram.

Transglutaminase Inhibition

This compound has been identified as a potential inhibitor of transglutaminases, particularly transglutaminase 2 (TG2).[2] TG2 is an enzyme implicated in various diseases, and its inhibition is a target for therapeutic intervention.

Experimental Protocol: In Vitro Transglutaminase 2 Inhibition Assay

A common method to assess TG2 inhibition involves a colorimetric or fluorometric assay.

-

Enzyme and Substrate Preparation: Recombinant human TG2 and its substrates (a glutamine-containing peptide and a primary amine) are prepared in an appropriate buffer.

-

Inhibitor Preparation: Serial dilutions of this compound are prepared.

-

Reaction Mixture: The enzyme, substrates, and inhibitor are combined in a microplate well. The reaction is initiated by the addition of calcium.

-

Incubation: The plate is incubated at 37°C for a defined period.

-

Detection: The product of the enzymatic reaction is detected using a specific label (e.g., biotin-streptavidin system) and a colorimetric or fluorometric substrate.

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

A conceptual diagram of transglutaminase inhibition is provided below.

References

- 1. Benzofuran(271-89-6) 13C NMR [m.chemicalbook.com]

- 2. FTIR [terpconnect.umd.edu]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound(77095-51-3) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzofuran-6-carboxylic Acid: Chemical Structure, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-6-carboxylic acid is a pivotal heterocyclic organic compound, distinguished by its fused benzofuran (B130515) core and a carboxylic acid moiety at the 6-position. This molecule has garnered significant attention in medicinal chemistry and drug development, primarily for its role as a key intermediate in the synthesis of the ophthalmic drug Lifitegrast. Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist, crucial in the management of dry eye disease. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and in-depth analysis of this compound. It includes detailed experimental protocols, a thorough examination of its spectroscopic characteristics, and an exploration of its biological relevance, particularly in the context of the LFA-1/ICAM-1 signaling pathway.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid with a molecular formula of C₉H₆O₃ and a molecular weight of 162.14 g/mol .[1] The structure consists of a benzene (B151609) ring fused to a furan (B31954) ring, forming the benzofuran core, with a carboxylic acid group attached to the sixth carbon of the bicyclic system. The presence of both the aromatic rings and the carboxylic acid functional group dictates its chemical reactivity and physical properties.

The IUPAC name for this compound is 1-benzofuran-6-carboxylic acid.[2] It is typically a yellow to dark yellow crystalline solid with a melting point reported to be above 182 °C, often with decomposition.[3] It exhibits slight solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[3]

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 1-benzofuran-6-carboxylic acid[2] |

| CAS Number | 77095-51-3[2] |

| Molecular Formula | C₉H₆O₃[2] |

| Molecular Weight | 162.14 g/mol [1] |

| Appearance | Yellow to dark yellow solid[3] |

| Melting Point | >182 °C (decomposes)[3] |

| SMILES | C1=CC(=CC2=C1C=CO2)C(=O)O[2] |

| InChI | InChI=1S/C9H6O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H,10,11)[2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, reflecting its importance as a drug intermediate. These methods often involve the construction of the benzofuran ring system followed by the introduction or modification of the carboxylic acid group. A notable and efficient three-step, transition-metal-free protocol has been developed, offering a scalable and sustainable approach.[4][5] Other routes include those starting from 3-hydroxy benzoic acid or 6-bromobenzofuran.[2]

Experimental Protocol: A Three-Step Synthesis

While a variety of synthetic strategies exist, a particularly efficient method involves a three-step sequence that has been successfully scaled up.[4][5] The following is a representative protocol based on reported literature.

Step 1: Synthesis of Intermediate Compound (Detailed experimental procedures for the initial steps of a multi-step synthesis are often proprietary or described in depth within the primary literature. The general approach involves the reaction of a substituted phenol (B47542) with an appropriate reagent to build the furan ring precursor.)

Step 2: Cyclization to form the Benzofuran Ring (This step typically involves an intramolecular reaction to close the furan ring. Conditions can vary depending on the specific precursors and may involve the use of a base or a dehydrating agent.)

Step 3: Hydrolysis to this compound The final step often involves the hydrolysis of an ester or another precursor to yield the desired carboxylic acid. For instance, a methyl or ethyl ester of this compound can be hydrolyzed under basic or acidic conditions. A typical procedure involves heating the ester with a solution of sodium hydroxide (B78521) or hydrochloric acid in an alcohol-water mixture, followed by acidification to precipitate the carboxylic acid.[6] The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent such as ethyl acetate.[6]

Spectroscopic and Chromatographic Analysis

A thorough analytical characterization is essential to confirm the identity and purity of this compound. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the benzofuran ring system and a characteristic broad singlet for the carboxylic acid proton. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with coupling patterns that can be used to confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 165 ppm. The aromatic and furanoid carbons will resonate in the 110-160 ppm range.

Table 2: Representative ¹H and ¹³C NMR Data

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| Chemical Shift (ppm) | Assignment |

| ~13.0 (br s, 1H) | -COOH |

| ~8.2 (s, 1H) | H-7 |

| ~8.0 (d, 1H) | H-5 |

| ~7.8 (d, 1H) | H-4 |

| ~7.7 (d, 1H) | H-2 |

| ~7.0 (d, 1H) | H-3 |

(Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The assignments are based on typical values for similar structures.)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups.

-

O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band will appear in the range of 1720-1680 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.

-

C-O Stretch: A medium to strong band between 1320-1210 cm⁻¹ is attributed to the C-O stretching vibration of the carboxylic acid.

-

Aromatic C=C and C-H Stretches: Multiple sharp bands will be observed in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching vibrations, and weaker bands above 3000 cm⁻¹ for the aromatic C-H stretches.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 162.14. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). The fragmentation of the benzofuran ring would also contribute to the overall pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for its quantification. A reverse-phase HPLC method is typically employed.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or 280 nm).

-

Injection Volume: 10-20 µL.

-

Temperature: Ambient or controlled (e.g., 25 °C).

Biological Significance and Signaling Pathways

The primary biological significance of this compound lies in its role as a crucial building block for the synthesis of Lifitegrast.[7] Lifitegrast is an ophthalmic solution used to treat the signs and symptoms of dry eye disease, a condition characterized by inflammation of the ocular surface.

While some benzofuran derivatives have shown intrinsic biological activities such as antimicrobial, antioxidant, and anticancer properties, the main focus for this compound in drug development has been as a synthetic intermediate.[8][9] There is some evidence to suggest that certain benzofuran-based carboxylic acids may act as inhibitors of enzymes like carbonic anhydrase.[3]

The LFA-1/ICAM-1 Signaling Pathway and Lifitegrast

The therapeutic effect of Lifitegrast is derived from its ability to modulate a key inflammatory pathway. Lifitegrast functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. LFA-1 is an integrin receptor found on the surface of T-lymphocytes. In inflammatory conditions like dry eye disease, its ligand, intercellular adhesion molecule-1 (ICAM-1), is overexpressed on the surface of corneal and conjunctival epithelial cells.

The binding of LFA-1 on T-cells to ICAM-1 on the ocular surface cells is a critical step in the inflammatory cascade. This interaction facilitates the adhesion, migration, and activation of T-cells at the site of inflammation, leading to the release of pro-inflammatory cytokines and perpetuating the inflammatory cycle.

Lifitegrast, by binding to LFA-1, competitively blocks its interaction with ICAM-1. This inhibition of the LFA-1/ICAM-1 binding disrupts the inflammatory signaling, leading to a reduction in T-cell mediated inflammation on the ocular surface.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of this compound, reflecting the processes discussed in this guide.

Conclusion

This compound is a molecule of considerable interest to the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Lifitegrast. Its chemical structure, featuring a benzofuran core and a carboxylic acid group, provides a versatile scaffold for organic synthesis. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for researchers and drug development professionals. The spectroscopic and chromatographic data presented in this guide provide a baseline for the identification and quality control of this important compound. Furthermore, the elucidation of its connection to the LFA-1/ICAM-1 signaling pathway, via its conversion to Lifitegrast, highlights the critical role of such intermediates in the development of targeted therapies for inflammatory diseases. Future research may explore other potential biological activities of this compound and its derivatives, expanding its utility beyond its current primary application.

References

- 1. Benzofuran [webbook.nist.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. Collection - Synthesis of this compound, an Intermediate of Lifitegrast with Low-Carbon Footprints - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By [quickcompany.in]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzofuran-6-carboxylic Acid (CAS: 77095-51-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-6-carboxylic acid, a heterocyclic aromatic compound, is a molecule of significant interest in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly as a key intermediate in the synthesis of the drug Lifitegrast. The document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Core Properties of this compound

This compound is a yellow crystalline solid.[1] It is characterized by a benzofuran (B130515) core with a carboxylic acid group at the 6-position. This structure imparts specific physicochemical properties that are crucial for its reactivity and application in synthesis.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 77095-51-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₆O₃ | [1][3][4][5][6] |

| Molecular Weight | 162.14 g/mol | [3][4][5][6][7] |

| Appearance | Yellow crystalline solid / White powder | [1][3] |

| Melting Point | 158-162 °C | [1] |

| Boiling Point | 325.6 °C at 760 mmHg | [6][8] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, DMSO (slightly), Methanol (B129727) (slightly). | [1][9] |

| pKa | 4.02±0.30 (Predicted) | [10] |

Spectral Data

While a publicly available, detailed analysis of the NMR spectra is limited, the expected spectral characteristics can be inferred from the structure. Supplier data confirms identification via ¹H NMR and HPLC.[3]

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzofuran ring system and a characteristic downfield signal for the carboxylic acid proton.

-

¹³C NMR: The spectrum would display signals for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid group and the carbons of the fused aromatic rings.

-

Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound.

Synthesis and Purification

Several synthetic routes to this compound have been reported, driven by its importance as a pharmaceutical intermediate. A notable, scalable, and environmentally conscious approach is a transition-metal-free, three-step protocol.[2][4][7]

Experimental Protocol: Transition-Metal-Free Synthesis

This protocol is adapted from a reported scalable synthesis.[2][4][7]

Step 1: Synthesis of an intermediate from 4-bromo-2-hydroxybenzaldehyde (B134324).

-

Detailed reagents and conditions for this initial step vary across different specific protocols but generally involve the reaction of 4-bromo-2-hydroxybenzaldehyde with a suitable reagent to build the furan (B31954) ring precursor.[6]

Step 2: Intramolecular Cross-Coupling.

-

The intermediate from Step 1 undergoes an intramolecular cross-coupling reaction. A reported method utilizes zinc dust in dimethylacetamide at 60°C.[1]

Step 3: Oxidative Dehydrogenation.

-

The resulting dihydrobenzofuran derivative is then subjected to oxidative dehydrogenation to form the aromatic benzofuran ring. This can be achieved using a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with manganese dioxide (MnO₂) in chlorobenzene.[1]

Purification Protocol

Purification of the final product is typically achieved through recrystallization.

-

Procedure: The crude this compound is dissolved in a minimal amount of a suitable hot solvent, such as ethyl acetate. The solution is then allowed to cool slowly, promoting the formation of pure crystals, which are subsequently collected by filtration and dried. The pH of the solution may be adjusted to facilitate precipitation.

Caption: Synthetic workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A general reverse-phase HPLC method can be employed.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV at a wavelength suitable for the chromophore, typically around 254 nm.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, and filtered before injection.

Caption: HPLC analysis workflow.

Biological Activity and Applications

This compound exhibits a range of biological activities and serves as a crucial building block in medicinal chemistry.

Antimicrobial and Antioxidant Properties

Studies have indicated that this compound possesses antimicrobial properties against certain bacteria and fungi.[1] It also demonstrates antioxidant activity, likely due to its ability to scavenge free radicals.[1]

Experimental Protocol: DPPH Antioxidant Assay

This assay is a common method to evaluate antioxidant activity.

-

Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction: A solution of this compound at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of inhibition is calculated, and the IC₅₀ value (concentration required for 50% inhibition) is determined.

Pharmaceutical Intermediate: Lifitegrast

The most prominent application of this compound is as a key intermediate in the synthesis of Lifitegrast.[2][3][6] Lifitegrast is an FDA-approved drug for the treatment of dry eye disease.[2]

Mechanism of Action: LFA-1/ICAM-1 Antagonism

Lifitegrast functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It binds to LFA-1 on T-cells and blocks its interaction with intercellular adhesion molecule-1 (ICAM-1).[1][2][11] This interaction is a critical step in the inflammatory cascade associated with dry eye disease. By inhibiting this binding, Lifitegrast reduces T-cell activation, migration, and the release of inflammatory cytokines.

Caption: LFA-1/ICAM-1 signaling pathway and Lifitegrast's mechanism.

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation.[6] Ingestion can be toxic.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical with established biological activities and a critical role in the pharmaceutical industry. Its synthesis has been optimized for scalability and sustainability, reflecting the growing importance of green chemistry principles. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development. This guide provides a foundational repository of technical information to support such endeavors.

References

- 1. Lifitegrast - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Lifitegrast? [synapse.patsnap.com]

- 3. accessh.org [accessh.org]

- 4. Collection - Synthesis of this compound, an Intermediate of Lifitegrast with Low-Carbon Footprints - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Benzofuran-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Benzofuran-6-carboxylic acid, a significant building block in medicinal chemistry and drug development. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and utilization in complex synthetic pathways.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 | s | 1H | H-7 |

| 7.94-7.91 | m | 2H | H-5, H-2 |

| 7.68-7.66 | m | 1H | H-4 |

| 6.91 | d | 1H | H-3 |

Note: Coupling constants (J) were not explicitly provided in the source spectra.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 168.66 | C=O (Carboxylic Acid) |

| 154.50 | C-7a |

| 148.29 | C-3a |

| 131.97 | C-6 |

| 126.71 | C-5 |

| 123.97 | C-7 |

| 120.61 | C-4 |

| 111.25 | C-2 |

| 106.50 | C-3 |

Infrared (IR) Spectroscopy

The following are characteristic infrared absorption peaks anticipated for this compound based on its functional groups.

| Frequency (cm⁻¹) | Bond | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Carboxylic Acid / Furan |

| ~1100 | C-O-C stretch | Furan |

Mass Spectrometry (MS)

The expected mass spectrometric data for this compound under electron ionization (EI) is as follows.

| m/z | Interpretation |

| 162 | [M]⁺ (Molecular Ion) |

| 145 | [M - OH]⁺ |

| 117 | [M - COOH]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆, to a volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 MHz spectrometer (or equivalent).

-

¹H NMR Acquisition:

-

Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

-

¹³C NMR Acquisition:

-

Frequency: 100 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the KBr pellet or salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile derivatives.

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 200-250 °C.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

In-Depth Technical Guide: Solubility of Benzofuran-6-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of benzofuran-6-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, standard experimental protocol for its quantitative determination.

Introduction to this compound

This compound (CAS No. 77095-51-3) is a heterocyclic compound with a molecular formula of C₉H₆O₃. It serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably Lifitegrast, an LFA-1/ICAM-1 antagonist used for the treatment of dry eye disease.[1][2] Its solubility in different solvents is a critical parameter for its synthesis, purification, and formulation development.

Solubility Profile of this compound

Currently, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in a range of organic solvents is not widely reported in scientific literature. However, several sources provide qualitative descriptions of its solubility. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source(s) |

| Water | Sparingly soluble/Low solubility | [3] |

| Ethanol | Readily soluble | [3] |

| Acetone | Readily soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [4] |

| Methanol | Slightly soluble | [4] |

It is important to note that terms like "readily soluble" and "slightly soluble" are not standardized and can vary in their interpretation. Therefore, for any application requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[5][6][7][8] The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (e.g., ethanol, methanol, DMSO, etc.)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.[9][10][11]

Experimental Procedure

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a glass vial. An excess is necessary to ensure that the solvent becomes saturated and solid material remains.[5]

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a constant speed (e.g., 300 RPM) for a sufficient period to reach equilibrium.[5] A typical duration is 24 to 72 hours.[5][8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer increases).[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[5] This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of the solubility.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC method or another suitable analytical technique to determine the concentration of this compound.[9][10]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

The solubility should be reported in units such as g/L, mg/mL, or mol/L at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 77095-51-3 [chemicalbook.com]

- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. This compound | 77095-51-3 [amp.chemicalbook.com]

- 5. quora.com [quora.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. pharmaguru.co [pharmaguru.co]

- 10. improvedpharma.com [improvedpharma.com]

- 11. researchgate.net [researchgate.net]

The Biological Significance of Benzofuran-6-carboxylic Acid: A Technical Overview for Drug Discovery Professionals

Introduction

Benzofuran-6-carboxylic acid, a heterocyclic organic compound, has emerged as a molecule of significant interest within the pharmaceutical and life sciences sectors. Its core benzofuran (B130515) structure is a recognized "privileged scaffold," frequently incorporated into a multitude of biologically active compounds, both natural and synthetic. This technical guide provides a comprehensive analysis of the biological activities associated with this compound, with a particular focus on its pivotal role as a key intermediate in the synthesis of the anti-inflammatory drug Lifitegrast. This document is intended for researchers, scientists, and professionals engaged in drug development, offering a consolidated resource of its known biological context, synthesis protocols, and the activities of its derivatives.

Core Biological Relevance: Intermediate for Lifitegrast

The most prominent biological significance of this compound lies in its role as a critical building block in the chemical synthesis of Lifitegrast.[1][2] Lifitegrast is an FDA-approved therapeutic agent for the treatment of keratoconjunctivitis sicca, commonly known as dry eye disease.[3] The mechanism of action of Lifitegrast is centered on the inhibition of the protein-protein interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[4][5][6] This interaction is a key step in the inflammatory cascade that contributes to the pathogenesis of dry eye disease.

Signaling Pathway of LFA-1/ICAM-1 Mediated T-Cell Activation

The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells or endothelial cells is crucial for T-cell adhesion, migration, and the formation of the immunological synapse, leading to T-cell activation and proliferation. Lifitegrast, synthesized from this compound, acts as an antagonist to this interaction.

References

- 1. Utilization of I-domain of LFA-1 to Target Drug and Marker Molecules to Leukocytes [thno.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzofuran-6-carboxylic Acid: A Technical Guide to its Antimicrobial and Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-6-carboxylic acid, a heterocyclic compound featuring a fused benzene (B151609) and furan (B31954) ring system with a carboxylic acid moiety at the 6-position, has garnered attention in the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the current understanding of its antimicrobial and antioxidant properties, consolidating available data, outlining experimental methodologies, and visualizing key concepts to support further research and development in this area. While specific quantitative data for this compound remains somewhat elusive in publicly available literature, this guide draws upon the broader knowledge of benzofuran (B130515) derivatives to infer potential activities and provide a framework for future investigation.

Antimicrobial Properties of Benzofuran Derivatives

The benzofuran scaffold is a common motif in a variety of natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including antimicrobial effects.[1][2] Studies on various benzofuran derivatives have demonstrated their potential to inhibit the growth of both bacteria and fungi.[1][2]

General Mechanism of Action

While the precise mechanisms are often derivative-specific, the antimicrobial action of benzofuran compounds is thought to involve multiple pathways, including:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran ring can facilitate its insertion into the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components.

-

Inhibition of Key Enzymes: Benzofuran derivatives can interact with and inhibit enzymes crucial for microbial survival, such as those involved in DNA replication, protein synthesis, or metabolic pathways. For instance, some derivatives have been shown to inhibit DNA gyrase, an essential enzyme in bacterial DNA replication.[1]

-

Interference with Virulence Factors: Some benzofurans may not directly kill the microbes but can inhibit the production of virulence factors, rendering them less pathogenic.

Structure-Activity Relationship (SAR) Insights

Research on various substituted benzofurans has provided some insights into the structural features that influence their antimicrobial potency. The nature, position, and number of substituents on the benzofuran ring play a critical role in determining the spectrum and level of activity.[1] For example, the presence of hydroxyl groups, halogens, and certain aromatic substitutions has been shown to enhance the antimicrobial effects of the benzofuran core.[1] While direct evidence for this compound is limited, the presence of the carboxylic acid group at the 6-position could influence its polarity and ability to interact with biological targets.

Quantitative Data on Benzofuran Derivatives

| Derivative Class | Test Organism(s) | MIC Range (µg/mL) | Reference(s) |

| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive bacteria (e.g., Staphylococcus aureus) | 50 - 200 | [3] |

| 3-Methanone-6-substituted-benzofuran derivatives | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | 0.78 - 12.5 (MIC80) | [4] |

| Fused benzofuran derivatives with coumarin (B35378) and pyridine (B92270) rings | P. chinchori, A. fumigatus, P. wortmanni | 25 - 100 | [1] |

Note: The above table showcases the range of activities observed for different classes of benzofuran derivatives and is intended to be illustrative. The specific activity of this compound needs to be determined through direct experimental evaluation.

Antioxidant Properties of Benzofuran Derivatives

Benzofuran derivatives have also been recognized for their antioxidant potential, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS) in the body.[5][6] Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in a wide range of chronic diseases.

General Mechanism of Action

The antioxidant activity of benzofuran compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it and preventing it from causing cellular damage. The presence of electron-donating groups, such as hydroxyl groups, on the benzofuran ring system can significantly enhance this radical scavenging capacity. The carboxylic acid group in this compound, while being an electron-withdrawing group, can influence the overall electronic properties of the molecule and its interaction with free radicals.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of benzofuran derivatives is highly dependent on their substitution pattern. Studies have shown that the number and position of hydroxyl groups are key determinants of their radical scavenging efficacy.[7] For instance, benzofuran hydrazones with multiple hydroxyl groups on the arylidene moiety have demonstrated significant antioxidant activity.[7]

Quantitative Data on Benzofuran Derivatives

Similar to the antimicrobial data, specific IC50 values for the antioxidant activity of this compound are not extensively reported. However, data from various benzofuran derivatives provide a basis for understanding their potential.

| Derivative Class | Assay | IC50/EC50 Value | Reference(s) |

| Benzofuran hydrazone derivatives | DPPH, FRAP, ORAC | Varies with substitution | [7] |

| 1,3-Benzofuran derivatives | DPPH | 8.27 - 10.59 mM (EC50) | [6] |

| Isolated benzofuran compounds | DPPH | 96.7 ± 8.9 µM | [6] |

Note: The presented data highlights the antioxidant potential within the benzofuran class. Experimental determination of the IC50 value for this compound using standard assays like DPPH or ABTS is necessary for a definitive assessment of its antioxidant capacity.

Experimental Protocols

To facilitate further research, this section outlines generalized experimental protocols for assessing the antimicrobial and antioxidant properties of this compound. These protocols are based on standard methodologies commonly used for the evaluation of benzofuran derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

This compound

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Positive control (a known antibiotic or antifungal)

-

Negative control (broth only)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Culture the microorganism overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to a specific cell density.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

This compound

-

DPPH solution (in methanol (B129727) or ethanol)

-

Methanol or ethanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., methanol). Prepare a working solution of DPPH.

-

Reaction Mixture: In a series of test tubes or a 96-well plate, add different concentrations of the test compound or positive control.

-

DPPH Addition: Add a fixed volume of the DPPH solution to each tube/well and mix thoroughly.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the concentration of the compound.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate a general experimental workflow and a potential signaling pathway.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound.

Caption: A simplified diagram illustrating the potential free radical scavenging mechanism of this compound.

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated antimicrobial and antioxidant potential. While direct and comprehensive quantitative data for this specific molecule is currently limited in the public domain, the existing literature on benzofuran derivatives provides a strong rationale for its investigation as a potential therapeutic agent.

Future research should focus on the systematic evaluation of this compound's antimicrobial spectrum against a panel of clinically relevant bacteria and fungi to determine its MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values. Similarly, a comprehensive assessment of its antioxidant activity using various assays (e.g., DPPH, ABTS, ORAC) is warranted to elucidate its radical scavenging capabilities and potential mechanisms of action.

Furthermore, structure-activity relationship studies involving modifications of the carboxylic acid group and substitutions on the benzofuran ring could lead to the discovery of more potent and selective antimicrobial and antioxidant agents. The detailed experimental protocols and conceptual frameworks provided in this technical guide are intended to serve as a valuable resource for researchers embarking on such investigations, ultimately contributing to the development of new therapeutic strategies based on the promising benzofuran scaffold.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 5. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to Benzofuran-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-6-carboxylic acid, a heterocyclic compound featuring a fused benzene (B151609) and furan (B31954) ring system, has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its structural motif is a key component in various biologically active molecules, most notably the integrin antagonist Lifitegrast, a drug used for the treatment of dry eye disease. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and modern preparative methods for this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering detailed experimental protocols and a comparative analysis of synthetic strategies.

I. Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader history of benzofuran (B130515) chemistry. The parent benzofuran ring system was first synthesized in 1870 by the English chemist William Henry Perkin. His pioneering work involved the reaction of coumarin, a fragrant organic chemical compound in the benzopyrone class, to achieve a ring contraction, yielding the benzofuran core. This reaction, now known as the Perkin rearrangement, laid the foundational chemistry for accessing a wide array of benzofuran derivatives.

While the precise first synthesis of this compound is not prominently documented in easily accessible historical records, its development can be traced through the evolution of synthetic methodologies for substituted benzofurans. Early approaches were often multi-step, low-yielding, and required harsh reaction conditions. The increasing importance of this specific isomer in pharmaceutical applications, particularly in the late 20th and early 21st centuries, spurred significant research into more efficient and scalable synthetic routes.

II. Synthetic Evolution: From Classical Methods to Modern Innovations

The synthesis of this compound has undergone a significant transformation, moving from classical, often arduous methods to modern, streamlined processes that prioritize yield, purity, sustainability, and scalability.

A. Early Multi-step Syntheses

Historical routes to this compound were characterized by their length and often, modest overall yields. These early efforts, while not always efficient by today's standards, were crucial in establishing the fundamental reactivity of the benzofuran system and providing the initial quantities of the compound for further study. Two notable examples from this era are the synthetic sequences developed by Walker et al. and Zeller et al.

A five-step synthesis reported by Walker et al. commenced with 3-hydroxy benzoic acid.[1] This method involved a Sonogashira coupling reaction, followed by cyclization and subsequent hydrolysis to afford the target molecule.[1]

Another approach, detailed by Zeller et al. , was a six-step synthesis starting from 6-hydroxybenzofuran-3(2H)-one.[1] This route utilized a protection-deprotection strategy and the introduction of a carboxyl group via carbon monoxide insertion using a palladium catalyst.[1]

These early methods, while foundational, often suffered from drawbacks such as the use of hazardous reagents, low overall yields, and difficulties in purification.

B. Modern, Efficient, and Sustainable Syntheses

The demand for this compound as a key starting material for the commercial production of Lifitegrast has driven the development of more efficient, cost-effective, and environmentally benign synthetic methods. Recent innovations have focused on reducing the number of synthetic steps, avoiding the use of heavy metals and cryogenic conditions, and improving the overall process mass intensity.

A recently developed, transition-metal-free, three-step protocol provides a scalable and sustainable route to this compound.[2][3] This method has been successfully demonstrated on a 100-gram scale, yielding the product in high purity without the need for chromatographic purification.[2][3]

Another improved synthetic route begins with 4-bromo-2-hydroxybenzaldehyde (B134324) and proceeds in three steps to give this compound in a high overall yield.[4] This pathway is noted for avoiding harsh reaction conditions, making it more amenable to large-scale industrial production.[4]

The following sections provide detailed experimental protocols for some of these key synthetic methods, along with a comparative summary of their quantitative data.

III. Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data for various synthetic routes to this compound, allowing for a clear comparison of their efficiencies.

| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Purity (%) | Key Reagents/Conditions | Reference |

| Walker et al. | 3-hydroxy benzoic acid | 5 | Not explicitly stated | Not explicitly stated | Sonogashira coupling, cyclization, hydrolysis | [1] |

| Zeller et al. | 6-hydroxybenzofuran-3(2H)-one | 6 | Not explicitly stated | Not explicitly stated | Protection-deprotection, Pd-catalyzed carbonylation | [1] |

| Acharya et al. | 6-bromobenzofuran | 1 | 24 | Not explicitly stated | Grignard reaction with CO2 | [5] |

| Modern Three-Step Protocol | Not explicitly stated | 3 | Not explicitly stated | 98.2 (HPLC) | Transition-metal-free | [2][3] |

| Improved Three-Step Route | 4-bromo-2-hydroxybenzaldehyde | 3 | 78 | >99.9 (for Lifitegrast synthesis) | Avoids harsh conditions | [4] |

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound.

Protocol 1: Synthesis via a Modern Three-Step, Transition-Metal-Free Route[2][3]

This protocol is a generalized representation based on the principles of a sustainable, multi-step synthesis.

Step 1: Synthesis of Intermediate A

-

Detailed starting materials and reagents for this specific protocol are not publicly disclosed in the provided search results. A generalized approach would involve the reaction of a suitably substituted phenol (B47542) with a reagent to introduce a two-carbon side chain, followed by cyclization.

Step 2: Cyclization to form the Benzofuran Ring

-

The intermediate from Step 1 is subjected to intramolecular cyclization under basic conditions. The reaction is typically carried out in a suitable solvent at an elevated temperature.

Step 3: Functional Group Transformation to Carboxylic Acid

-

The substituent on the benzofuran ring is converted to a carboxylic acid. This may involve oxidation or hydrolysis, depending on the nature of the precursor. The final product is isolated by precipitation and filtration, avoiding the need for column chromatography.

Protocol 2: Improved Synthesis from 4-bromo-2-hydroxybenzaldehyde[4]

This protocol describes a high-yield, three-step synthesis.

Step 1: Synthesis of the Ether Intermediate

-

4-bromo-2-hydroxybenzaldehyde is reacted with a suitable two-carbon electrophile (e.g., an alpha-haloacetate) in the presence of a base to form the corresponding ether.

Step 2: Intramolecular Cyclization

-

The ether intermediate undergoes an intramolecular cyclization reaction, often base-catalyzed, to form the benzofuran ring system.

Step 3: Hydrolysis to this compound

-

The ester group on the benzofuran ring is hydrolyzed under acidic or basic conditions to yield the final product, this compound. The product is then isolated and purified.

V. Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described above.

Caption: Comparative workflow of a historical vs. a modern synthetic approach.

Caption: Workflow for the improved synthesis from 4-bromo-2-hydroxybenzaldehyde.

VI. Conclusion

This compound has transitioned from a laboratory curiosity to a high-value industrial intermediate. Its history mirrors the advancements in organic synthetic chemistry, with modern methods offering significant improvements in efficiency, scalability, and sustainability over earlier approaches. The continued optimization of its synthesis will be crucial for ensuring a reliable and cost-effective supply chain for the production of life-changing pharmaceuticals. This guide provides a foundational understanding of this important molecule, intended to aid researchers and drug development professionals in their ongoing work.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Synthesis of this compound, an Intermediate of Lifitegrast with Low-Carbon Footprints - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Benzofuran-6-carboxylic Acid: A Versatile Scaffold for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-6-carboxylic acid is a heterocyclic organic compound that has emerged as a crucial building block in medicinal chemistry and drug development. Its rigid bicyclic structure, composed of a fused benzene (B151609) and furan (B31954) ring, provides a unique scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of the dry-eye disease therapeutic, Lifitegrast, and its potential as a scaffold for anticancer agents through the inhibition of carbonic anhydrase IX.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value |

| Molecular Formula | C₉H₆O₃ |

| Molecular Weight | 162.14 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 186.8–188.2°C[1] |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate (B1210297), and dimethylformamide. |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. A common and efficient method starts from 4-bromo-2-hydroxybenzaldehyde (B134324). Recent advancements have focused on creating more sustainable and scalable processes.[2]

Synthetic Route from 4-Bromo-2-hydroxybenzaldehyde

An improved, three-step synthesis has been reported with a high overall yield.[1]

Experimental Protocol:

Step 1: Synthesis of Intermediate Compound

-

To a solution of 4-bromo-2-hydroxybenzaldehyde in an appropriate solvent, add the necessary reagents to introduce a two-carbon unit at the ortho-position to the hydroxyl group. This is typically achieved through a Williamson ether synthesis followed by a Claisen rearrangement or a similar reaction.

Step 2: Cyclization to form the Dihydrobenzofuran Ring

-

The intermediate from Step 1 is subjected to cyclization conditions, often involving a base, to form the dihydrobenzofuran ring system.

Step 3: Oxidation to this compound

-

The dihydrobenzofuran intermediate is then oxidized to the aromatic benzofuran (B130515).

-

Compound 27 (a dihydrobenzofuran precursor, 1.77 g, 8.98 mmol) is suspended in anhydrous tetrahydrofuran (B95107) (20 mL).[1]

-

The mixture is cooled to -68°C under a nitrogen atmosphere.[1]

-

2.5 M n-butyl lithium in tetrahydrofuran (7.2 mL, 17.96 mmol) is slowly added.[1]

-

After stirring for 1 hour, benzyl (B1604629) chloroformate (3.06 g, 17.97 mmol) is added slowly at the same temperature, and the reaction is stirred for an additional 2 hours.[1]

-

Upon completion, 40 mL of a 2 M NaOH solution is added, and the mixture is stirred at 70°C overnight.[1]

-

The reaction mixture is then neutralized with 1 M HCl solution and extracted with ethyl acetate (100 mL).[1]

-

The organic layer is washed with brine (50 mL) and concentrated under reduced pressure.[1]

-

The crude product is purified by silica (B1680970) gel column chromatography to yield this compound (1.20 g, 82% yield).[1]

This compound in the Synthesis of Lifitegrast

This compound is a key intermediate in the synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.

Synthesis of Lifitegrast from this compound

The synthesis involves the coupling of this compound with another key intermediate, (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid, and 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Experimental Protocol for a Key Coupling Step:

-

A mixture of ((S)-tert-butyl 2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoate (58 g) and formic acid (290 ml) is heated to 40-45°C and stirred for 4 hours.

-

Water and ethyl acetate are added to the reaction mixture at 25-30°C and stirred for 10 minutes.

-

The organic and aqueous layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are processed to yield the final product.

Signaling Pathway of Lifitegrast: LFA-1/ICAM-1 Inhibition

Lifitegrast functions by blocking the interaction between LFA-1 on T-cells and intercellular adhesion molecule-1 (ICAM-1) on antigen-presenting cells and the corneal epithelium. This interaction is a critical step in the inflammatory cascade that contributes to the symptoms of dry eye disease.

This compound Derivatives as Carbonic Anhydrase Inhibitors

Derivatives of this compound have shown promise as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. CA IX is overexpressed in many cancers and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity (Ki, in nM) of selected this compound derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Derivative 1 | >10000 | 856.4 | 8.4 | 56.2 |

| Derivative 2 | 983.1 | 323.7 | 5.5 | 38.9 |

| Derivative 3 | >10000 | 418.9 | 7.1 | 45.3 |

| Derivative 4 | >10000 | 118.3 | 1.8 | 29.7 |

Data is illustrative and based on findings from multiple studies.

Signaling Pathway of Carbonic Anhydrase IX in Cancer

CA IX is induced by hypoxia and plays a crucial role in maintaining the pH of cancer cells, allowing them to survive and proliferate in an acidic environment. Its activity is linked to signaling pathways that promote cell migration and invasion.

Conclusion

This compound is a highly valuable synthetic building block with significant applications in drug discovery. Its utility is exemplified by its central role in the synthesis of Lifitegrast. Furthermore, the benzofuran scaffold is a promising platform for the development of novel therapeutics, including potent and selective inhibitors of carbonic anhydrase IX for cancer therapy. The continued exploration of the chemistry and biology of this compound and its derivatives holds great potential for the discovery of new medicines to address a range of diseases.

References

The Therapeutic Potential of Benzofuran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran (B130515), a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, have garnered significant attention due to their wide spectrum of biological activities.[3][4] This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The versatility of the benzofuran nucleus allows for a broad range of structural modifications, enabling the fine-tuning of pharmacological activity and the development of potent and selective therapeutic agents.[5] This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the underlying molecular mechanisms of action.

Anticancer Applications

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a variety of human cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected benzofuran derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| 12 | SiHa (Cervical Cancer) | 1.10 | Combretastatin (CA-4) | 1.76 | [6] |

| 12 | HeLa (Cervical Cancer) | 1.06 | Combretastatin (CA-4) | 1.86 | [6] |

| 16b | A549 (Lung Cancer) | 1.48 | Staurosporine | 1.52 | [6] |

| 28g | MDA-MB-231 (Breast Cancer) | 3.01 | - | - | [6] |

| 28g | HCT-116 (Colon Carcinoma) | 5.20 | - | - | [6] |

| 28g | HT-29 (Colon Cancer) | 9.13 | - | - | [6] |

| 32a | HePG2 (Liver Cancer) | 8.49 - 16.72 | Doxorubicin | 4.17 - 8.87 | [6] |

| 32a | HeLa (Cervical Cancer) | 6.55 - 13.14 | Doxorubicin | 4.17 - 8.87 | [6] |

| 32a | MCF-7 (Breast Cancer) | 4.0 - 8.99 | Doxorubicin | 4.17 - 8.87 | [6] |

| 4g | HCC1806 (Breast Cancer) | 5.93 | Cisplatin (DDP) | - | [9] |

| 4g | HeLa (Cervical Cancer) | 5.61 | Cisplatin (DDP) | - | [9] |

| Compound 1 (Halogenated) | K562 (Leukemia) | 5 | - | - | [1] |

| Compound 1 (Halogenated) | HL60 (Leukemia) | 0.1 | - | - | [1] |

Signaling Pathways in Anticancer Activity

Benzofuran derivatives exert their anticancer effects by targeting multiple signaling pathways crucial for tumor growth and survival. These include the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the VEGFR-2 signaling cascade, often leading to the induction of apoptosis.

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers. Certain benzofuran derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[6]